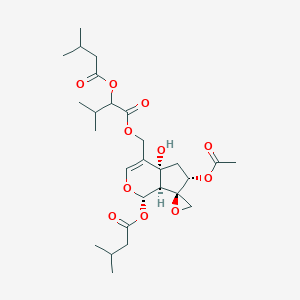
5-fluoro PB-22 N-(4-fluoropentyl) isomer
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-fluoro PB-22 is a synthetic cannabinoid that is an analog of potent 5-fluoropentyl JWH-type cannabimimetics. 5-fluoro PB-22 N-(4-fluoropentyl) isomer differs from 5-fluoro PB-22 by having the fluorine atom at the four, rather than the five, position of the alkyl group. The physiological and pharmacological properties of this isomer have not been investigated. This product is intended for forensic and research purposes.
Applications De Recherche Scientifique
Differentiation and Identification
- Differentiation of Isomers : Research demonstrates the ability to separate and identify fluoropentyl positional isomers of fluoro-PB-22. Using gas chromatography-mass spectrometry, solid deposition gas chromatography-infrared detection spectroscopy, and nuclear magnetic resonance spectroscopy, scientists can differentiate these compounds, aiding forensic analysis (Tang et al., 2017).
Analytical Techniques
- Mass Spectrometry for Isomer Differentiation : A study focused on mass spectrometric differentiation of 5F-PB-22 and its ten isomers. Techniques like gas chromatography-electron ionization-mass spectrometry (GC–EI-MS) and liquid chromatography-tandem mass spectrometry were used for this purpose (Kohyama et al., 2016).
- SERS and DFT Study : Surface-enhanced Raman spectroscopy (SERS) and density functional theory (DFT) were used to study the molecular vibrations of 5F-PB-22. This research provided insights into the molecular adsorption geometry and potential applications in molecular sensing (Alkaseem & Baron, 2018).
Metabolism and Biochemistry
- Human Hepatocyte Metabolism : A study on the metabolism of 5F-PB-22 by human hepatocytes was conducted using high-resolution mass spectrometry. This research is vital for understanding the drug's pharmacodynamic and toxicological properties (Wohlfarth et al., 2014).
Chemical Synthesis and Structural Analysis
- Halogen-rich Intermediates : Research on the synthesis of halogen-rich intermediates like 5-bromo-2-chloro-4-fluoro-3-iodopyridine has implications for creating complex molecules, potentially including compounds like 5-fluoro PB-22 (Wu et al., 2022).
Profiling and Isotope Analysis
- Isotope Ratio Mass Spectrometry : A study using stable isotope ratio mass spectrometry for profiling 5F-PB-22 revealed distinct clusters based on isotopic composition, aiding in the identification of different batches (Münster-Müller et al., 2018).
Physicochemical Properties
- Conformational Analyses of Fluoro-N-(pyridyl)benzamides : Analyzing fluoro-N-(pyridyl)benzamides can help understand the physicochemical properties and structural systematics of similar compounds, including 5-fluoro PB-22 (Mocilac et al., 2012).
Fluoro-substituted Materials
- Fluoro-substituted Polyindole : Research on fluoro-substituted conjugated polyindole highlights the potential of fluorine-modified materials for applications like electrochemical charge storage, which could be relevant for the structural manipulation of compounds like 5-fluoro PB-22 (Wang et al., 2019).
Molecular Surgery and Coordination Polymers
- Coordination Polymer-Mediated Molecular Surgery : A study utilizing a Cd(II)-based coordination polymer for precise interconversion of dicyclobutane compounds showcases advanced techniques in molecular surgery, which could be applied to modify compounds like 5-fluoro PB-22 (Wang et al., 2022).
Propriétés
Formule moléculaire |
C23H21FN2O2 |
|---|---|
Poids moléculaire |
376.4 |
InChI |
InChI=1S/C23H21FN2O2/c1-16(24)7-6-14-26-15-19(18-10-2-3-11-20(18)26)23(27)28-21-12-4-8-17-9-5-13-25-22(17)21/h2-5,8-13,15-16H,6-7,14H2,1H3 |
Clé InChI |
OMYXQSSFQLPJBR-UHFFFAOYSA-N |
SMILES |
O=C(OC1=C(N=CC=C2)C2=CC=C1)C3=CN(CCCC(F)C)C4=C3C=CC=C4 |
Synonymes |
quinolin-8-yl 1-(4-fluoropentyl)-1H-indole-3-carboxylate |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




